molecular formula C10H14N3O7P B12664041 5-Methylcytidine 3',5'-cyclic monophosphate CAS No. 117309-87-2

5-Methylcytidine 3',5'-cyclic monophosphate

Cat. No.: B12664041
CAS No.: 117309-87-2
M. Wt: 319.21 g/mol
InChI Key: GLSXTZUEAMDDQV-MFWQPVBSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylcytidine 3’,5’-cyclic monophosphate involves the incorporation of 5-methylcytidine into RNA oligomers using phosphoramidite chemistry . This method includes post-synthetic C5-cytidine functionalization and enzymatic methods . The reaction conditions typically involve the use of specific enzymes and reagents to achieve the desired modifications.

Industrial Production Methods

Industrial production of 5-Methylcytidine 3’,5’-cyclic monophosphate is achieved through the hydrolysis of cytidine 5’-triphosphate by the enzyme cytidylyl cyclase . This method ensures high purity and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Methylcytidine 3’,5’-cyclic monophosphate undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its role in biological processes and its stability in different environments.

Common Reagents and Conditions

Common reagents used in the reactions of 5-Methylcytidine 3’,5’-cyclic monophosphate include peroxotungstate for oxidation and specific enzymes for reduction and substitution . The reaction conditions vary depending on the desired modification and the specific application.

Major Products Formed

The major products formed from the reactions of 5-Methylcytidine 3’,5’-cyclic monophosphate include 5-hydroxymethylcytidine, 5-formylcytidine, and 5-carboxycytidine . These products are crucial for understanding the compound’s role in gene expression regulation and RNA stability.

Properties

CAS No.

117309-87-2

Molecular Formula

C10H14N3O7P

Molecular Weight

319.21 g/mol

IUPAC Name

4-amino-1-[(6R,7R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-methylpyrimidin-2-one

InChI

InChI=1S/C10H14N3O7P/c1-4-2-13(10(15)12-8(4)11)9-6(14)7-5(19-9)3-18-21(16,17)20-7/h2,5-7,9,14H,3H2,1H3,(H,16,17)(H2,11,12,15)/t5?,6-,7?,9-/m1/s1

InChI Key

GLSXTZUEAMDDQV-MFWQPVBSSA-N

Isomeric SMILES

CC1=CN(C(=O)N=C1N)[C@H]2[C@@H](C3C(O2)COP(=O)(O3)O)O

Canonical SMILES

CC1=CN(C(=O)N=C1N)C2C(C3C(O2)COP(=O)(O3)O)O

Origin of Product

United States

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